1-(Trifluoroacetyl)imidazole chemical properties
1-(Trifluoroacetyl)imidazole chemical properties
An In-depth Technical Guide to 1-(Trifluoroacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Trifluoroacetyl)imidazole (TFAI). A highly reactive compound, TFAI serves as a potent trifluoroacetylating agent, finding significant use in organic synthesis and analytical chemistry.
Core Chemical and Physical Properties
1-(Trifluoroacetyl)imidazole is a colorless to light yellow liquid.[1] It is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).[2][3] The compound is soluble in most common organic solvents, such as ether and tetrahydrofuran (THF), but reacts with water.[2][3]
| Property | Value |
| CAS Number | 1546-79-8[1] |
| Molecular Formula | C5H3F3N2O[2] |
| Molecular Weight | 164.09 g/mol [1][2] |
| Boiling Point | 137 °C (lit.)[2][3]; 45-46 °C / 14 mmHg (lit.)[4][5] |
| Density | 1.442 g/mL at 25 °C (lit.)[2][3] |
| Refractive Index | n20/D 1.424 (lit.)[2][3] |
| Flash Point | 44 °C (111.2 °F) - closed cup[5][6] |
| pKa (Predicted) | 0.78 ± 0.10[2][3] |
Reactivity and Applications
The reactivity of 1-(Trifluoroacetyl)imidazole stems from the presence of the trifluoroacetyl group. The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, which significantly increases the electrophilicity of the carbonyl carbon.[7] This makes the molecule highly susceptible to nucleophilic attack and an efficient reagent for transferring the trifluoroacetyl group.[7]
Key applications include:
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Derivatizing Agent: TFAI is extensively used as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[6][7] It readily reacts with polar functional groups like amines and hydroxyls, increasing the volatility of the analytes.[7] Notable examples include the derivatization of amino acids, nucleosides, and degradation products of chemical warfare agents like mustard gas.[6][7][8]
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Organic Synthesis: In synthetic organic chemistry, the trifluoroacetyl group can be used as a protecting group for amines, alcohols, and thiols.[7] The stability of this group under certain conditions and its facile removal under others make it a versatile tool for chemists.[7]
-
Pharmaceutical and Agrochemical Development: TFAI serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antifungal agents.[4] It is also utilized in the formulation of agrochemicals to enhance the efficacy and stability of pesticides and herbicides.[4]
Experimental Protocols
Synthesis of 1-(Trifluoroacetyl)imidazole
Two common methods for the laboratory-scale synthesis of 1-(Trifluoroacetyl)imidazole are described below. All operations should be conducted in a well-ventilated fume hood using dry glassware and solvents.
Method 1: From Imidazole and Trifluoroacetic Anhydride [2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25.8 g of imidazole in 120 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add 39.9 g of trifluoroacetic anhydride dissolved in 50 mL of anhydrous THF dropwise to the cooled imidazole solution with continuous stirring.
-
Reaction and Workup: After the addition is complete, allow the reaction mixture to stir and warm to room temperature.
-
Isolation: Filter the resulting mixture to remove any solid byproducts. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by distillation to yield 1-(Trifluoroacetyl)imidazole. A yield of 24.8 g has been reported for this method.[2][3]
Method 2: From N,N'-Carbonyldiimidazole and Trifluoroacetic Acid [2][3]
-
Reaction Setup: Dissolve 20.5 g of N,N'-Carbonyldiimidazole in 100 mL of anhydrous THF in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.
-
Addition of Reagent: Add 28.8 g of trifluoroacetic acid dissolved in 80 mL of anhydrous THF dropwise to the solution.
-
Reaction and Workup: After the addition, cool the resulting solution for several hours.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Distill the filtrate to obtain the final product. A reported yield for this procedure is 14.4 g.[2][3]
Derivatization of Amines for GC-MS Analysis (General Protocol)
-
Sample Preparation: Dissolve the amine-containing sample in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Derivatization: Add an excess of 1-(Trifluoroacetyl)imidazole to the sample solution.
-
Reaction: Heat the mixture at a suitable temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. The exact conditions may need to be optimized for the specific analyte.
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS for analysis.
Visualizations
Caption: Synthesis of 1-(Trifluoroacetyl)imidazole.
Caption: General trifluoroacetylation reaction.
Caption: Workflow for GC-MS derivatization.
Spectroscopic Data
Structural elucidation and purity assessment of 1-(Trifluoroacetyl)imidazole are typically performed using spectroscopic methods.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the protons on the imidazole ring.[7]
-
¹³C NMR: The carbon-13 NMR spectrum provides signals for the carbonyl carbon of the trifluoroacetyl group and the carbons of the imidazole ring.[7]
-
¹⁹F NMR: Fluorine-19 NMR is particularly useful for confirming the presence of the trifluoromethyl group.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[1]
Safety Information
1-(Trifluoroacetyl)imidazole is a flammable liquid and vapor.[2][9] It causes skin and serious eye irritation and may cause respiratory irritation.[2][9] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[9][10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] It is incompatible with strong oxidizing agents and strong bases.[10][11][12] In case of fire, use carbon dioxide, dry chemical, or foam to extinguish.[10]
References
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- 2. 1-(Trifluoroacetyl)imidazole | 1546-79-8 [chemicalbook.com]
- 3. 1-(Trifluoroacetyl)imidazole CAS#: 1546-79-8 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-(Trifluoroacetyl)imidazole 98 1546-79-8 [sigmaaldrich.com]
- 7. 1-(Trifluoroacetyl)imidazole | 1546-79-8 | Benchchem [benchchem.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
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